Cas no 77974-81-3 (Azepane-3-carboxylic Acid)

Azepane-3-carboxylic Acid is a seven-membered heterocyclic compound featuring a carboxylic acid functional group at the 3-position of the azepane ring. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for the development of bioactive molecules and peptidomimetics. Its rigid yet flexible ring system allows for diverse modifications, enabling applications in drug discovery and medicinal chemistry. The compound exhibits good solubility in polar solvents, facilitating its use in various reaction conditions. Its well-defined stereochemistry and functional group compatibility further enhance its utility in constructing complex molecular architectures. Suitable for controlled derivatization, it serves as a versatile building block for synthesizing specialized compounds.
Azepane-3-carboxylic Acid structure
Azepane-3-carboxylic Acid structure
商品名:Azepane-3-carboxylic Acid
CAS番号:77974-81-3
MF:C7H13NO2
メガワット:143.18362
CID:568584
PubChem ID:13457776

Azepane-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1H-Azepine-3-carboxylicacid, hexahydro-
    • azepane-3-carboxylic acid
    • Hexahydro-1H-azepine-3-carboxylic acid
    • FT-0719722
    • AZEPANE-3-CARBOXYLICACID
    • SCHEMBL5503897
    • AKOS006376826
    • F16355
    • 77974-81-3
    • 3-Carboxyhomopiperidine
    • CDA97481
    • EN300-153401
    • DXCWXFLBYQNTOP-UHFFFAOYSA-N
    • 3-carboxyperhydroazepine
    • DTXSID50541337
    • MFCD09991911
    • (rs)-perhydroazepine-3-carboxylic acid
    • DA-35302
    • 1H-Azepine-3-carboxylicacid,hexahydro-(9CI)
    • Azepane-3-carboxylic Acid
    • MDL: MFCD09991911
    • インチ: InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10)
    • InChIKey: DXCWXFLBYQNTOP-UHFFFAOYSA-N
    • ほほえんだ: C1CCNCC(C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 143.09469
  • どういたいしつりょう: 143.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.5
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.08
  • ふってん: 280.9°C at 760 mmHg
  • フラッシュポイント: 123.7°C
  • 屈折率: 1.472
  • PSA: 49.33

Azepane-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-153401-2.5g
azepane-3-carboxylic acid
77974-81-3
2.5g
$2062.0 2023-06-05
Chemenu
CM285940-1g
Azepane-3-carboxylic acid
77974-81-3 97%
1g
$866 2021-06-09
TRC
A809745-500mg
Azepane-3-carboxylic Acid
77974-81-3
500mg
$ 1918.00 2023-04-19
Enamine
EN300-153401-0.1g
azepane-3-carboxylic acid
77974-81-3
0.1g
$869.0 2023-06-05
Enamine
EN300-153401-1.0g
azepane-3-carboxylic acid
77974-81-3
1g
$988.0 2023-06-05
Enamine
EN300-153401-250mg
azepane-3-carboxylic acid
77974-81-3
250mg
$772.0 2023-09-26
Enamine
EN300-153401-100mg
azepane-3-carboxylic acid
77974-81-3
100mg
$738.0 2023-09-26
1PlusChem
1P008O95-100mg
1H-Azepine-3-carboxylicacid, hexahydro-
77974-81-3
100mg
$86.00 2024-04-21
1PlusChem
1P008O95-250mg
1H-Azepine-3-carboxylicacid, hexahydro-
77974-81-3
250mg
$113.00 2024-04-21
A2B Chem LLC
AE03881-500mg
Azepane-3-carboxylic acid
77974-81-3 95%
500mg
$178.00 2024-04-19

Azepane-3-carboxylic Acid 関連文献

Azepane-3-carboxylic Acidに関する追加情報

Azepane-3-carboxylic Acid (CAS No. 77974-81-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Azepane-3-carboxylic Acid (CAS No. 77974-81-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, physical and chemical properties, synthesis methods, and recent advancements in its use as a building block for drug development.

Chemical Structure and Properties

Azepane-3-carboxylic Acid is a cyclic amine derivative with a seven-membered azepane ring and a carboxylic acid functional group. The molecular formula of this compound is C7H13NO2, and it has a molecular weight of approximately 143.18 g/mol. The presence of the azepane ring imparts unique conformational flexibility to the molecule, which can be advantageous in designing ligands that interact with specific biological targets.

The carboxylic acid group in Azepane-3-carboxylic Acid is highly reactive and can participate in various chemical reactions, such as esterification, amidation, and condensation. This reactivity makes the compound an attractive starting material for the synthesis of more complex molecules with potential pharmaceutical applications.

Synthesis Methods

The synthesis of Azepane-3-carboxylic Acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the ring-opening reaction of a cyclic aziridine followed by carboxylation. Another approach involves the cyclization of an appropriate linear precursor, such as an amino acid or an amine-containing alkyl chain.

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing Azepane-3-carboxylic Acid. For example, a study published in the Journal of Organic Chemistry in 2022 reported a novel catalytic method that significantly reduces the number of steps required for synthesis while improving yield and purity.

Applications in Medicinal Chemistry

Azepane-3-carboxylic Acid has shown promise in various areas of medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases. The compound's structural flexibility and reactivity make it an ideal candidate for designing ligands that can selectively bind to specific receptors or enzymes.

In the field of neuroscience, Azepane-3-carboxylic Acid has been used as a building block for synthesizing compounds that modulate neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 described the synthesis and biological evaluation of a series of azepane-based compounds that exhibited potent activity as serotonin receptor agonists. These compounds showed potential for treating conditions such as depression and anxiety disorders.

In cancer research, Azepane-3-carboxylic Acid has been explored as a scaffold for developing anticancer agents. A recent study published in Cancer Research demonstrated that derivatives of Azepane-3-carboxylic Acid could selectively inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

In addition to its applications in drug discovery, Azepane-3-carboxylic Acid has also been investigated for its use as a chiral auxiliary in asymmetric synthesis. The ability to control stereochemistry during synthesis is crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.

Conclusion

Azepane-3-carboxylic Acid (CAS No. 77974-81-3) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it an attractive starting material for synthesizing complex molecules with therapeutic applications. Recent advancements in synthetic methods have further enhanced its utility, making it an important tool for researchers working on drug discovery and development projects.

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